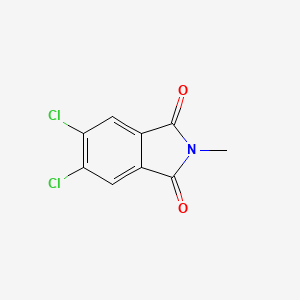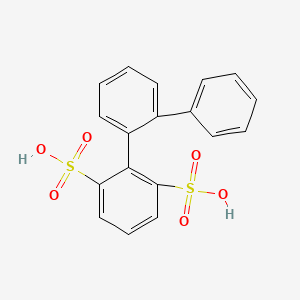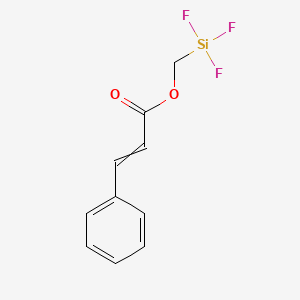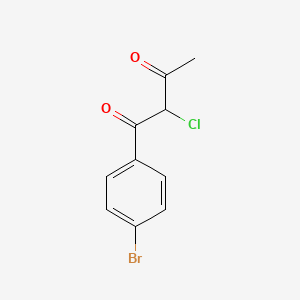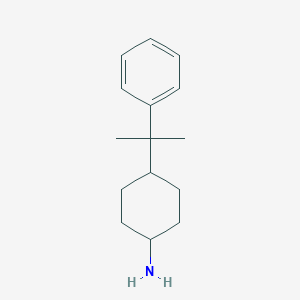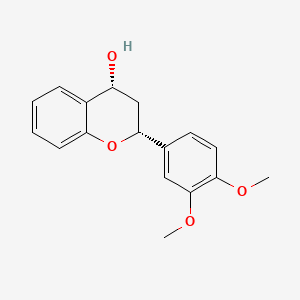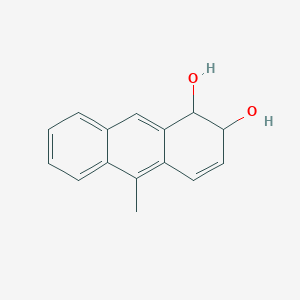
10-Methyl-1,2-dihydroanthracene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-1,2-dihydroanthracene-1,2-diol is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methyl group and two hydroxyl groups attached to the anthracene core, making it a diol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1,2-dihydroanthracene-1,2-diol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding alkene. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for dihydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The choice of method depends on the desired scale of production and the availability of reagents.
化学反应分析
Types of Reactions
10-Methyl-1,2-dihydroanthracene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the diol to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrocarbons.
科学研究应用
10-Methyl-1,2-dihydroanthracene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 10-Methyl-1,2-dihydroanthracene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound can participate in redox reactions, acting as either an oxidizing or reducing agent .
相似化合物的比较
Similar Compounds
1,2-Dihydroanthracene: A similar compound without the methyl group and hydroxyl groups.
9,10-Dihydroxyanthracene: Another diol derivative of anthracene with hydroxyl groups at different positions.
Uniqueness
10-Methyl-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both a methyl group and two hydroxyl groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
88262-41-3 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
10-methyl-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C15H14O2/c1-9-11-5-3-2-4-10(11)8-13-12(9)6-7-14(16)15(13)17/h2-8,14-17H,1H3 |
InChI 键 |
UNOVUHYVIWLTOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(C(C2=CC3=CC=CC=C13)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


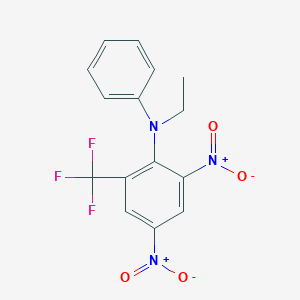
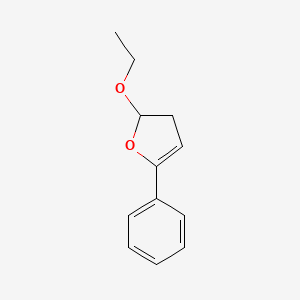
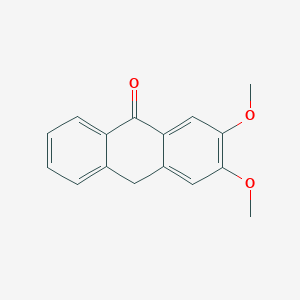
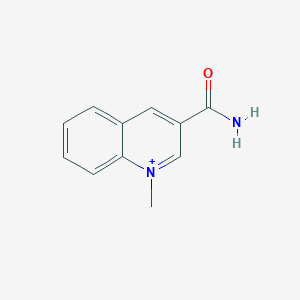
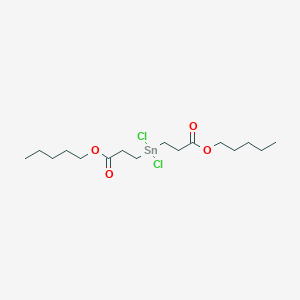
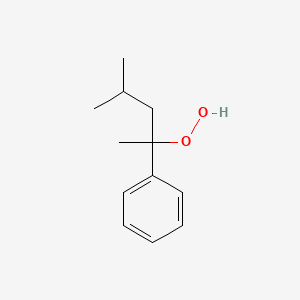
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
